N-isopropyl-2-(2-phenoxyethoxy)benzamide

Description

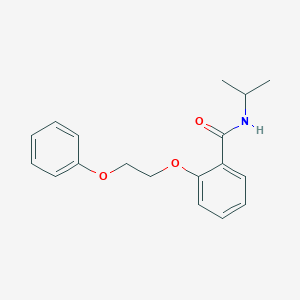

N-Isopropyl-2-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropylamine group attached to the benzamide nitrogen and a 2-phenoxyethoxy substituent at the ortho position of the benzene ring.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4g/mol |

IUPAC Name |

2-(2-phenoxyethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-14(2)19-18(20)16-10-6-7-11-17(16)22-13-12-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

InChI Key |

SMPYDHVUIBSWQH-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Key Observations:

Substituent Effects: The target compound’s 2-phenoxyethoxy group distinguishes it from analogs like 10c (pyrazole ring) and Rip-B (dimethoxyphenethyl). The ether linkage may enhance solubility compared to hydrophobic groups (e.g., pyrazole in 10c) but reduce reactivity compared to electron-withdrawing substituents (e.g., ketone in N,N-Diisopropyl derivative) .

Synthetic Efficiency: Compound 10c achieved 87% purity via column chromatography, suggesting robust synthetic protocols for N-isopropyl benzamides . Rip-B was synthesized in 80% yield under mild conditions, indicating that steric hindrance from bulky substituents (e.g., phenoxyethoxy in the target) might require optimized reaction conditions .

Physical Properties :

- The melting point of 10c (176–178°C) is significantly higher than Rip-B (90°C), likely due to the pyrazole ring’s rigidity and hydrogen-bonding capacity . The target compound’s melting point is unreported but could be intermediate given its flexible ether chain.

Functional and Application Comparisons

- Biological Activity: Mepronil and etobenzanid (from ) demonstrate benzamides’ utility in agrochemistry, targeting fungal pathogens . The target compound’s phenoxyethoxy group may confer herbicidal or antifungal properties, though empirical data is lacking. Rip-B and Rip-D () include phenolic or salicylamide motifs, which are common in anti-inflammatory or antioxidant agents .

- Reactivity and Catalytic Potential: The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables metal-catalyzed C–H functionalization. The target compound’s ether chain might limit such coordination, favoring alternative reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.